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Get Quote

Mechanism of Action and Pharmacology

Umbralisib functions as a dual-target inhibitor, which differentiates it from earlier drugs in its class.

Key Signaling Pathways: The graphic below illustrates the primary molecular targets and the
signaling pathways inhibited by umbralisib.
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Pharmacokinetics: Umbralisib has a volume of distribution of 312 L and a long elimination half-life
of approximately 91 hours, supporting once-daily dosing [1]. It is primarily metabolized by aldehyde

oxidase in the liver, with a minor role for CYP3A4, and is predominantly excreted via the feces (81%)
[2] [1]. It has high plasma protein binding (99.7%) [1].

Clinical Efficacy and Safety Data

The initial accelerated approval was based on a pivotal phase 2b trial (UNITY-NHL). The table below

summarizes the efficacy outcomes from this trial [3].
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Parameter
Marginal Zone Lymphoma (MZL)
Cohort

Follicular Lymphoma (FL)
Cohort

Patients 69 117

Prior Lines of Therapy
(Median)

2 3

Overall Response Rate (ORR) 49% 43%

Complete Response (CR) Rate 16% 3.4%

Median Time to Response 2.8 months 4.4 months

Median Duration of Response
(DOR)

Not Reached 11.1 months

Safety Profile and Regulatory Withdrawal

Despite its efficacy, umbralisib's safety profile and outcomes from a subsequent trial led to its market

withdrawal.

Common Adverse Reactions: In clinical trials, the most frequent adverse reactions (≥15%) included
increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, elevated liver enzymes

(ALT/AST), musculoskeletal pain, anemia, and thrombocytopenia [3]. Serious adverse reactions
occurred in 18% of patients [3].

Hepatotoxicity: Serum aminotransferase elevations were common, occurring in 15-35% of patients,
with 5-8% experiencing elevations greater than 5 times the upper limit of normal [2]. These typically

arose within 4-12 weeks of starting therapy and were usually reversible [2].
Regulatory Withdrawal: In June 2022, the FDA announced an investigation and the subsequent

withdrawal of umbralisib's approval. This decision was based on the UNITY-CLL trial, which showed
a possible increased risk of death and more serious adverse events in patients with chronic

lymphocytic leukemia (CLL) taking umbralisib in combination with an anti-CD20 antibody compared
to standard therapy [2] [4]. While the trial was in CLL (an unapproved indication), the findings had

significant implications for its approved uses in MZL and FL, leading to the drug's voluntary
withdrawal from the market [2] [4] [5].
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Key Experimental Protocols

For researchers, understanding the design of key clinical trials is crucial.

Phase 1 Dose-Escalation Study (First-in-Human): This open-label study enrolled patients with

relapsed/refractory hematologic malignancies [6]. Patients received umbralisib orally once daily in
28-day cycles across a dose range of 50 to 1800 mg to determine the maximum tolerated dose

(MTD), safety, pharmacokinetics, and preliminary antitumor activity [6]. The recommended phase 2
dose was established at 800 mg daily [6].

Phase 2 Trial in KI-Intolerant CLL (NCT02742090): This prospective, multicenter, single-arm study
evaluated umbralisib (800 mg/day) in CLL patients who were intolerant to prior Bruton's Tyrosine

Kinase inhibitor (BTKi) or PI3K inhibitor therapy [7]. The primary endpoint was progression-free
survival (PFS), with secondary endpoints including safety and time to treatment failure [7]. Intolerance

was strictly defined by protocol-specified persistent adverse events that required discontinuation of
the prior kinase inhibitor despite optimal supportive care [7].

Conclusion for Researchers

Umbralisib represents a clinically active dual PI3Kδ/CK1ε inhibitor with a distinct metabolic profile. Its

journey from accelerated approval to market withdrawal underscores the critical importance of long-term

safety monitoring in oncology drug development, particularly for agents within the PI3K inhibitor class,

which have been plagued by class-wide toxicity concerns [5]. The case of umbralisib highlights the ongoing

challenge of balancing efficacy with long-term safety in targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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